
1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific and industrial applications .
準備方法
The synthesis of 1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate starting materials. One common method is the condensation of 2-aminoaryl aldehydes or ketones with trifluoromethyl-containing reagents such as trifluoromethyl 1,3-diketones . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure consistent quality and efficiency .
化学反応の分析
1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces fully saturated tetrahydroquinoline derivatives .
科学的研究の応用
1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s enhanced biological activity due to the trifluoromethyl group makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and as a component in liquid crystal displays.
作用機序
The mechanism of action of 1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application, such as antibacterial or anticancer activity .
類似化合物との比較
1-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can be compared with other fluorinated quinolines and tetrahydroquinolines:
Fluoroquinolones: These compounds, such as ciprofloxacin and norfloxacin, are well-known for their antibacterial properties.
Tetrahydroquinolines: Compounds like 1,2,3,4-tetrahydroquinoline share a similar core structure but lack the trifluoromethyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of the tetrahydroquinoline core with the trifluoromethyl group, which imparts enhanced stability and biological activity compared to its non-fluorinated counterparts .
特性
分子式 |
C12H14F3N |
|---|---|
分子量 |
229.24 g/mol |
IUPAC名 |
1-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C12H14F3N/c1-2-16-7-3-4-9-8-10(12(13,14)15)5-6-11(9)16/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
AISJAMRZCDPPNJ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC2=C1C=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
![[5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol](/img/structure/B13668298.png)
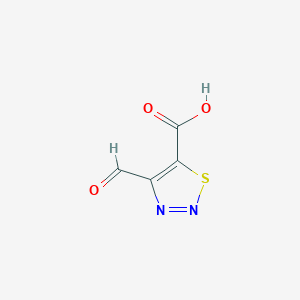
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
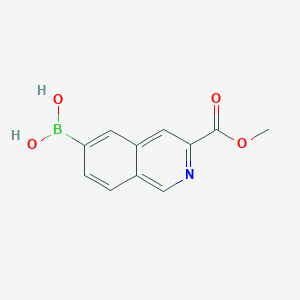

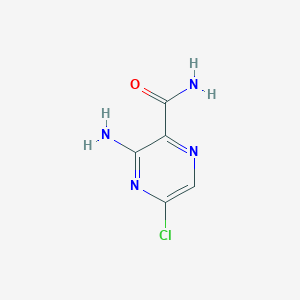
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
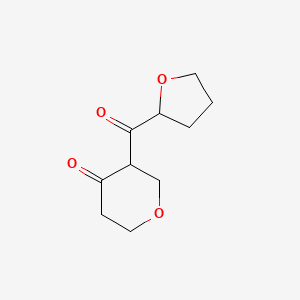
![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)
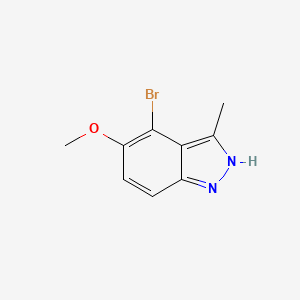
![1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13668366.png)
